molecular formula C9H16O B13579825 (1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol

(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol

Cat. No.: B13579825
M. Wt: 140.22 g/mol
InChI Key: BTAZDKRYLLXTRA-LJSVPSOQSA-N
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Description

(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol is a chiral alcohol with a bicyclic structure. This compound is known for its unique structural features, which include a bicyclo[2.2.1]heptane ring system. The presence of this bicyclic framework imparts significant rigidity and steric hindrance, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of bicyclo[2.2.1]heptan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the hydrogenation of bicyclo[2.2.1]heptan-2-one in the presence of a palladium catalyst can yield this compound. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can lead to the formation of more reduced species, such as alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products

    Oxidation: Bicyclo[2.2.1]heptan-2-one or bicyclo[2.2.1]heptan-2-al.

    Reduction: Bicyclo[2.2.1]heptane.

    Substitution: Bicyclo[2.2.1]heptan-2-yl chloride or bicyclo[2.2.1]heptan-2-yl bromide.

Scientific Research Applications

(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its rigid structure makes it a valuable component in stereoselective synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group at the same position but without the ethan-1-ol moiety.

    Bicyclo[2.2.1]heptan-2-one: The ketone analog of the compound.

    Bicyclo[2.2.1]heptane: The fully reduced form without any functional groups.

Uniqueness

(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol stands out due to its chiral center and the presence of both a bicyclic ring and an ethan-1-ol moiety. This combination imparts unique stereochemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1R)-1-(2-bicyclo[2.2.1]heptanyl)ethanol

InChI

InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m1/s1

InChI Key

BTAZDKRYLLXTRA-LJSVPSOQSA-N

Isomeric SMILES

C[C@H](C1CC2CCC1C2)O

Canonical SMILES

CC(C1CC2CCC1C2)O

Origin of Product

United States

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